molecular formula C7H12FNO B13114928 3-Fluoro-1-propylpyrrolidin-2-one

3-Fluoro-1-propylpyrrolidin-2-one

Cat. No.: B13114928
M. Wt: 145.17 g/mol
InChI Key: GZBQXQUFKORXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-propylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by a fluorine atom at the 3-position of the pyrrolidin-2-one ring and a propyl group substituted at the nitrogen (N1) position. The pyrrolidin-2-one scaffold is widely studied due to its versatility in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

3-fluoro-1-propylpyrrolidin-2-one

InChI

InChI=1S/C7H12FNO/c1-2-4-9-5-3-6(8)7(9)10/h6H,2-5H2,1H3

InChI Key

GZBQXQUFKORXNO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(C1=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-propylpyrrolidin-2-one typically involves the fluorination of a pyrrolidinone precursor. One common method is the selective synthesis via ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for fluorinated pyrrolidinones often involve large-scale chemical synthesis using commercially available starting materials. The use of simple and inactivated cyclic amines as substrates, air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone make this approach attractive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of reduced pyrrolidinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and other functionalized derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-1-propylpyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Core Modifications

  • 3-Fluoro-1-propylpyrrolidin-2-one : Features a single fluorine atom at C3 and a linear propyl chain at N1. This simplicity may favor synthetic accessibility and tunability for applications requiring moderate lipophilicity.
  • 5-(3,3,3-Trifluoro-2-oxopropylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one (4l) : Contains a trifluoromethylphenyl group at N1 and a trifluoro-oxopropylidene moiety at C3. These electron-withdrawing groups significantly increase molecular weight (MW) and polar surface area, likely enhancing rigidity and electrophilic reactivity compared to the target compound .

Physicochemical and Application-Based Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
3-Fluoro-1-propylpyrrolidin-2-one C₇H₁₂FNO 157.18 -F (C3), -CH₂CH₂CH₃ (N1) Pharmaceutical intermediates, agrochemicals
5-(3,3,3-Trifluoro-2-oxopropylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one (4l) C₁₅H₁₁F₆NO₂ 367.25 -CF₃ (N1 aryl), -CF₃-C(=O)-CH₂ (C5) Advanced materials, bioactive molecule synthesis

Key Observations:

Reactivity : The electron-deficient trifluoro-oxopropylidene group in 4l may facilitate nucleophilic additions or cycloadditions, whereas the target compound’s simpler structure offers fewer reactive sites.

Synthetic Scalability : Ultrasound-assisted synthesis (as used for 4l) represents a scalable, green alternative to traditional methods, though its applicability to the target compound remains unexplored in the provided sources .

Biological Activity

3-Fluoro-1-propylpyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its applications in medicinal chemistry.

3-Fluoro-1-propylpyrrolidin-2-one is characterized by the following chemical properties:

PropertyValue
Molecular Formula C7H12FN
Molecular Weight 145.18 g/mol
CAS Number 172368622
IUPAC Name 3-Fluoro-1-propylpyrrolidin-2-one

The biological activity of 3-Fluoro-1-propylpyrrolidin-2-one is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic and dopaminergic pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Key Mechanisms:

  • GABA Receptor Modulation : Preliminary studies suggest that the compound may act as a positive allosteric modulator of GABA receptors, which could enhance inhibitory neurotransmission.
  • Dopamine Receptor Interaction : The structure may allow for interaction with dopamine receptors, influencing mood and behavior.

Biological Activity

Research indicates that 3-Fluoro-1-propylpyrrolidin-2-one exhibits various biological activities, including:

  • Antidepressant Effects : Animal studies have shown that the compound may exhibit antidepressant-like effects in models of depression.
  • Anxiolytic Properties : The modulation of GABA receptors suggests potential anxiolytic effects, making it a candidate for anxiety disorder treatments.

Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant potential of 3-Fluoro-1-propylpyrrolidin-2-one in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to increase serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic properties of the compound. In behavioral assays, subjects treated with 3-Fluoro-1-propylpyrrolidin-2-one demonstrated reduced anxiety-like behaviors in elevated plus maze tests. These findings support its potential use in treating anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Fluoro-1-propylpyrrolidin-2-one, it is essential to compare it with structurally related compounds:

CompoundAntidepressant ActivityAnxiolytic ActivityNotes
3-Fluoro-1-propylpyrrolidin-2-oneYesYesPositive allosteric modulator
PyrrolidineModerateLowLess selective for GABA receptors
PropylphenidateYesModeratePrimarily stimulant effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.